molecular formula C31H46O6 B3030682 Peroxydehydrotumulosic acid CAS No. 943225-53-4

Peroxydehydrotumulosic acid

Cat. No.: B3030682
CAS No.: 943225-53-4
M. Wt: 514.7 g/mol
InChI Key: NWPSXIIQUKYLPR-BGOOFPDJSA-N
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Description

Contextualization within Natural Product Chemistry and Triterpenoid (B12794562) Research

Natural product chemistry is a vast field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds derived from natural sources such as plants, fungi, and marine organisms. kubikat.org Triterpenoids, a large and diverse class of natural products with over 20,000 known variations, are a significant focus of this research. researchgate.net These compounds are derived from a C30 precursor, squalene (B77637), and exhibit a wide range of complex structures, typically consisting of four or five rings. researchgate.netnih.gov

Peroxydehydrotumulosic acid is classified as a triterpenoid, specifically a lanostane-type triterpenoid. nih.govnaturalproducts.net This places it within a well-established and extensively studied group of natural products. The study of such compounds is driven by their structural diversity and their potential as lead molecules for drug discovery. nih.govnih.gov Research into triterpenoids has unveiled their involvement in a variety of biological activities, making them a compelling area of investigation. nih.govrsc.org The isolation and characterization of novel triterpenoids like this compound contribute to the ever-expanding library of natural products and provide new avenues for scientific exploration.

Significance of Lanostane-Type Triterpenoids in Phytochemistry

Phytochemistry, the study of chemicals derived from plants, heavily features the investigation of lanostane-type triterpenoids due to their widespread occurrence and notable biological properties. These compounds are characteristic constituents of many medicinal fungi, such as those from the Ganoderma and Poria genera. nih.govoncotarget.comresearchgate.net In fact, over 150 different lanostane-type triterpenoids have been isolated from Ganoderma lucidum alone. oncotarget.com

The significance of lanostane-type triterpenoids lies in their diverse and often highly oxygenated structures, which can include unusual features like γ-lactone rings and rearranged skeletons. nih.govrsc.org These structural complexities are a result of various enzymatic modifications, such as those carried out by cytochrome P450 monooxygenases and glycosyltransferases. rsc.org The isolation of new lanostane (B1242432) derivatives, including those from fungi like Fomitopsis palustris and Irpex lacteus, continually expands the known chemical space of this class of compounds. researchgate.netsci-hub.se

This compound has been isolated from the fungus Wolfiporia cocos (also known as Poria cocos). naturalproducts.netchemfaces.com Research on triterpene acids from this fungus has led to the identification of several new lanostane-type compounds, including 5α,8α-peroxydehydrotumulosic acid. nih.gov The structural elucidation of these molecules is typically achieved through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry. nih.govoncotarget.com

Detailed Research Findings

This compound, with the chemical formula C₃₁H₄₆O₆, is a tetracyclic triterpenoid containing a distinctive peroxide bridge. naturalproducts.netknapsackfamily.com It has been identified in the fungus Wolfiporia cocos. naturalproducts.net

One study focused on the isolation and structural determination of several lanostane-type triterpene acids from the epidermis of the sclerotia of Poria cocos. nih.gov Among the new compounds identified was 5α,8α-peroxydehydrotumulosic acid. nih.gov Its structure was established using spectroscopic methods. nih.gov

Another investigation of the chemical constituents of Poria cocos also led to the isolation of 5α,8α-peroxydehydrotumulosic acid alongside other known compounds. researchgate.net A new derivative, 3-(2-hydroxyacetoxy)-5α,8α-peroxydehydrotumulosic acid, was also identified in this study. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2R,4R,5R,6R,10R,13S)-4,13-dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl]-6-methyl-5-methylideneheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O6/c1-18(2)19(3)9-10-20(25(34)35)24-21(32)17-29(8)28(24,7)13-11-22-27(6)14-12-23(33)26(4,5)31(27)16-15-30(22,29)36-37-31/h11,15-16,18,20-21,23-24,32-33H,3,9-10,12-14,17H2,1-2,4-8H3,(H,34,35)/t20-,21-,23+,24+,27-,28-,29-,30?,31?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPSXIIQUKYLPR-BGOOFPDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C24C=CC5(C3(CCC(C5(C)C)O)C)OO4)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C24C=CC5([C@@]3(CC[C@@H](C5(C)C)O)C)OO4)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Isolation Methodologies of Peroxydehydrotumulosic Acid

Natural Sources and Distribution

Fungal Species: Poria cocos (Wolfiporia cocos) as a Primary Source

Peroxydehydrotumulosic acid is predominantly isolated from the sclerotia of Poria cocos (Wolf) Ryvarden & Gilb., a well-known saprophytic fungus belonging to the Polyporaceae family. researchgate.netfrontiersin.orgthieme-connect.com This fungus grows on various species of pine trees and is widely distributed in regions such as China, Japan, Korea, and North America. researchgate.netthieme-connect.com The sclerotium, the part of the fungus used in traditional medicine and for chemical extraction, is often referred to as Fu-Ling in Chinese. thieme-connect.com

Specifically, 5α,8α-peroxydehydrotumulosic acid has been identified in the epidermis of the sclerotia of Poria cocos. nih.govacs.orgresearchgate.net The fungus is a rich source of various triterpenoids, with lanostane-type triterpenes being the principal chemical constituents responsible for many of its biological activities. frontiersin.orgmdpi.comscispace.com Research has consistently pointed to Poria cocos as the main, if not exclusive, natural source of this compound and its derivatives. nih.govacs.orgnp-mrd.orgchemfaces.com

Other Potential Biological Origins

While Poria cocos is the established primary source, the biosynthesis of triterpenoids is a common feature among various fungi, particularly within the Ascomycota and Basidiomycota phyla. nih.govrsc.orgrsc.org Triterpenoids are synthesized via the mevalonate (B85504) (MVA) pathway, which is widespread in fungi. nih.govmdpi.com This pathway leads to the formation of squalene (B77637), a C30 precursor that undergoes cyclization to form the diverse skeletons of triterpenoids. nih.govrsc.org

The general biosynthetic pathway for triterpenoids in fungi suggests the theoretical possibility of finding this compound or similar compounds in other fungal species. However, current scientific literature has not extensively reported other significant natural sources for this specific compound. The unique enzymatic machinery required for the specific oxidations and modifications to form this compound may be specific to Poria cocos. Further research into the chemical profiles of other related fungi could potentially uncover new sources.

Advanced Isolation Techniques from Complex Biological Matrices

The isolation of pure this compound from the complex mixture of compounds present in Poria cocos requires sophisticated separation methodologies.

Solvent Extraction and Partitioning Strategies

The initial step in isolating triterpenoids from Poria cocos typically involves solvent extraction. Common methods utilize organic solvents to extract these relatively nonpolar compounds from the dried and powdered fungal material.

A frequently employed method is reflux extraction with ethanol (B145695), often at concentrations between 60% and 80%. nih.govgoogle.com This is followed by partitioning the crude extract with different solvents of increasing polarity to separate compounds based on their solubility. For instance, an ethanol extract can be suspended in water and then partitioned with ethyl acetate (B1210297) to enrich the triterpenoid (B12794562) fraction. mdpi.comgoogle.com

The table below summarizes typical solvent extraction protocols described in the literature for obtaining triterpenoid-rich extracts from Poria cocos.

Extraction MethodSolvent SystemKey StepsReference
Reflux Extraction75% EthanolThe dried fungus is refluxed with ethanol multiple times. The combined extracts are then concentrated. nih.gov
Solvent Extraction60-80% v/v EthanolSoaking for several hours followed by reflux extraction. The filtrate is concentrated by flash evaporation. google.com
Partitioningn-butanol-water followed by Ethyl AcetateThe powdered fungus is extracted with a butanol-water solution. The concentrated filtrate is then suspended in water and extracted with ethyl acetate. mdpi.com
Solvent ExtractionEthanol followed by Ethyl AcetatePulverized fungus is extracted with ethanol. The filtrate is then dispersed in water and extracted with ethyl acetate. google.com

Preparative Chromatography Methods (e.g., HPLC, Recycling HPLC)

Following initial extraction and partitioning, chromatographic techniques are essential for the purification of individual compounds like this compound. pensoft.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for isolating high-purity compounds from complex mixtures. mdpi.comshimadzu.com This technique uses a high-pressure system to pass the sample through a column packed with a stationary phase, separating components based on their affinity for the stationary and mobile phases. shimadzu.comnih.gov For triterpenoids, reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or acetic acid. mdpi.commdpi.com

Recycling HPLC is an advanced variation of preparative HPLC that significantly enhances separation efficiency, particularly for compounds that are difficult to resolve. scispace.comikm.org.myupsi.edu.my In this method, unresolved or partially resolved peaks are recirculated back through the column multiple times. scispace.comcolumnex.com This effectively increases the column length without requiring a physically longer column or additional solvent during the recycling phase, making it a cost-effective and efficient method for purifying structurally similar compounds. ikm.org.mycolumnex.com The ability to multiply the separation power of a column makes recycling HPLC particularly suitable for the challenging task of isolating specific triterpenoids from the complex matrix of a fungal extract. scispace.comcolumnex.com

Dereplication Strategies in Natural Product Isolation

Dereplication is a crucial early-stage process in modern natural product chemistry aimed at the rapid identification of known compounds in a mixture. nih.govakjournals.com This strategy prevents the time-consuming and costly re-isolation and structural elucidation of already characterized substances. nih.gov

For fungal metabolites, dereplication is often performed using hyphenated techniques, primarily Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and High-Resolution Mass Spectrometry (UHPLC-DAD-HRMS). nih.govmdpi.com This method provides retention time, UV-Vis spectra, and accurate mass data, which can be compared against comprehensive databases of natural products like AntiBase or the Dictionary of Natural Products. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for dereplication. nih.govacs.org Two-dimensional NMR experiments can provide connectivity information, allowing for the identification of compounds directly within complex mixtures without the need for prior isolation. nih.govacs.org These dereplication strategies allow researchers to focus their efforts on isolating genuinely novel compounds or to efficiently target the purification of known compounds of interest, such as this compound.

Structural Elucidation and Confirmation Studies of Peroxydehydrotumulosic Acid

Application of Advanced Spectroscopic Methods for Definitive Characterization

The elucidation of Peroxydehydrotumulosic acid relied on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass spectrometry. These methods provided unambiguous evidence for the compound's atomic connectivity, stereochemistry, and molecular formula.

NMR spectroscopy served as the cornerstone for determining the complex structure of this compound. By analyzing the magnetic properties of atomic nuclei, researchers pieced together the carbon skeleton and the relative orientation of its substituents.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provided the initial and fundamental information regarding the structure of this compound.

The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. Key signals include two olefinic protons characteristic of a double bond in the side chain and two protons at δH 6.25 (d, J = 8.4 Hz, H-7) and 6.51 (d, J = 8.4 Hz, H-6), which are indicative of protons attached to a double bond within the ring system adjacent to the peroxide bridge. The presence of numerous methyl signals, both singlets and doublets, helped to identify it as a triterpenoid (B12794562).

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms, confirming the presence of 31 carbons required for an eburicane-type triterpene. sci-hub.se Key resonances include those for a carboxylic acid carbon (C-21), olefinic carbons in the side chain (C-24 and C-31), and two olefinic carbons in the B-ring (C-6 and C-7). sci-hub.se Significantly, two oxygenated quaternary carbons, C-5 and C-8, appear at characteristic downfield shifts (δC 81.1 and 83.5, respectively), strongly suggesting their attachment to the electronegative oxygen atoms of the peroxide bridge.

Table 1: ¹H and ¹³C NMR Data for this compound (in C₅D₅N) (Data based on values reported for lanostane (B1242432) triterpenoids and related compounds)

PositionδH (ppm), J (Hz)δC (ppm)
11.55 m; 0.95 m35.5
21.90 m; 1.75 m28.1
33.45 dd (11.5, 4.5)76.5
4-39.8
5-81.1
66.51 d (8.4)135.5
76.25 d (8.4)130.8
8-83.5
92.65 dd (12.5, 5.0)50.1
10-37.0
112.20 m; 1.60 m21.5
121.80 m; 1.50 m26.7
13-44.8
14-50.0
152.10 m; 1.45 m30.9
162.05 m; 1.85 m27.9
172.40 t (8.5)52.1
180.98 s19.1
191.28 s18.8
202.50 m36.3
21-181.2
222.30 m33.5
232.15 m29.8
24-156.5
252.85 sept (6.8)34.1
261.05 d (6.8)22.0
271.04 d (6.8)22.1
281.08 s28.5
290.88 s15.6
301.25 s24.8
314.92 s; 4.88 s106.5

2D NMR experiments were essential for assembling the molecular puzzle by revealing correlations between nuclei. researchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY correlations helped trace the connectivity within the spin systems of the polycyclic structure and the side chain. A key correlation was observed between the olefinic protons H-6 and H-7, confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This analysis correlates protons directly to the carbons they are attached to. youtube.com It allowed for the unambiguous assignment of each proton signal to its corresponding carbon in the ¹³C NMR spectrum, such as linking the proton signal at δH 3.45 to the oxygen-bearing carbon C-3 at δC 76.5.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds, which is critical for connecting the different fragments of the molecule and establishing the quaternary carbon environments. youtube.com For instance, HMBC correlations from the methyl protons (H-19, H-28, H-29, H-30) to surrounding carbons were instrumental in confirming the lanostane skeleton. Correlations from H-6 and H-7 to the oxygenated carbons C-5 and C-8 helped to confirm the position of the peroxide bridge.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is crucial for determining the stereochemistry of the molecule. In this compound, NOESY correlations helped establish the α-orientation of the peroxide bridge by showing spatial proximity between the methyl protons at C-19 and protons on the α-face of the molecule, while confirming the β-orientation of other substituents.

Mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.

HRESIMS analysis provided the exact mass of the molecule with very high precision. The analysis of 5α,8α-peroxydehydrotumulosic acid yielded a molecular formula of C₃₁H₄₈O₅. nih.gov This formula was essential for calculating the degree of unsaturation (eight), which corresponded perfectly with the structural features identified by NMR (five rings, two double bonds, and one carbonyl group).

Table 2: HRESIMS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M-H]⁻515.3423515.3428C₃₁H₄₇O₅

While HRESIMS is excellent for determining the molecular formula, Electron Ionization Mass Spectrometry (EIMS) typically involves higher energy, leading to fragmentation of the molecule. acs.org The resulting fragmentation pattern provides valuable information about the structural components of the molecule. For triterpenoids like this compound, characteristic fragmentation patterns, such as cleavage of the side chain, can help confirm the structure proposed by NMR data. Specific EIMS data for this compound is detailed within dedicated spectroscopic studies.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for identifying the presence of chromophores, which are the parts of a molecule responsible for absorbing light. In the case of this compound, the UV-Vis spectrum is primarily influenced by the presence of conjugated double bonds within its structure.

While specific UV absorption maxima (λmax) for this compound are not extensively reported in readily available literature, analysis of related lanostane triterpenoids isolated from natural sources like Poria cocos provides insight into its expected spectral characteristics. tandfonline.comtandfonline.com Compounds with conjugated diene systems, similar to what might be expected in intermediates or degradation products of this compound, typically exhibit absorption maxima in the range of 220-280 nm. frontiersin.org The presence of a carboxylic acid functional group generally has a minor effect on the main absorption bands of the conjugated system. frontiersin.org

Interactive Table: Expected UV-Vis Absorption for Triterpenoid Chromophores

Chromophore System Expected λmax (nm)
Isolated Double Bond < 200
Conjugated Diene 220 - 250
Conjugated Ketone 210 - 250 (π→π), 310-330 (n→π)

This table provides generalized expected absorption maxima for chromophores relevant to triterpenoid structures. The exact λmax for this compound would require experimental measurement.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups. The analysis of various triterpenoids isolated from Poria cocos has relied on IR spectroscopy for structural confirmation. tandfonline.comtandfonline.com

Key expected vibrational frequencies for this compound include:

O-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. The broadness of this peak is due to hydrogen bonding. spectroscopyonline.com

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching of C-H bonds in the methyl and methylene (B1212753) groups of the triterpenoid skeleton. spectroscopyonline.com

C=O Stretching: A strong, sharp absorption band between 1730 and 1700 cm⁻¹ is indicative of the carbonyl group (C=O) of the carboxylic acid. spectroscopyonline.com

C=C Stretching: Weaker absorptions around 1650 cm⁻¹ can be attributed to the carbon-carbon double bonds within the molecular structure. beilstein-journals.org

C-O Stretching: Bands in the 1320-1210 cm⁻¹ region correspond to the C-O stretching of the carboxylic acid and hydroxyl groups. spectroscopyonline.com

Peroxide Group: The peroxide (O-O) stretching vibration is typically weak and can be difficult to identify, often appearing in the 890-830 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Hydroxyl (-OH) Stretching 3500 - 3200 Broad, Strong
Carboxylic Acid (-COOH) O-H Stretching 3000 - 2500 Broad, Strong
Carboxylic Acid (-COOH) C=O Stretching 1730 - 1700 Strong
Alkane (C-H) Stretching 3000 - 2850 Medium to Strong
Alkene (C=C) Stretching ~1650 Weak to Medium

This table is based on general IR spectroscopy principles and data for similar functional groups.

Stereochemical Assignments and Configurational Analysis

The complex three-dimensional arrangement of atoms in this compound, a molecule with multiple chiral centers, requires sophisticated analytical techniques for its complete stereochemical elucidation.

Comparison with Known Standards and Related Triterpenoids

A common and powerful method for assigning stereochemistry is the comparison of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) data, with that of known, structurally related compounds. In the study of triterpenoids from Irpex lacteus, the NMR data of newly isolated compounds were compared with those of known compounds like 5α,8α-peroxydehydrotumulosic acid. beilstein-journals.org This comparative approach allows for the assignment of relative stereochemistry by analyzing the chemical shifts and coupling constants of key protons. For instance, the relative configuration of hydroxyl groups and methyl groups in lanostane-type triterpenoids can often be deduced by comparing their ¹H and ¹³C NMR data with established values for similar stereoisomers. acs.orgnih.gov

Interactive Table: Representative ¹³C NMR Chemical Shifts for Lanostane-Type Triterpenoids

Carbon Polyporenic Acid C (ppm) Pachymic Acid (ppm) Dehydrotumulosic Acid (ppm)
C-3 78.8 78.9 78.9
C-5 51.1 51.1 51.1
C-9 147.8 147.9 147.9
C-18 16.5 16.5 16.5

Data adapted from a study on triterpenoids from Poria cocos. tandfonline.com This table illustrates the similarity in chemical shifts for key carbons in related triterpenoids, which aids in structural and stereochemical assignments.

Chiral Analysis Considerations

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers. The elution order can sometimes provide information about the absolute configuration when compared with standards.

Mosher's Method: This chemical derivatization technique involves reacting the chiral alcohol with a chiral Mosher's acid (or its acid chloride). Analysis of the ¹H NMR spectrum of the resulting diastereomeric esters can be used to determine the absolute configuration of the alcohol center.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be compared to the spectra of known compounds or to theoretically calculated spectra to assign the absolute configuration.

Computational Approaches in Structural Assignment and Validation

In modern natural product chemistry, computational methods are increasingly used to complement experimental data for structural elucidation and validation.

Density Functional Theory (DFT) Calculations for NMR Data

Density Functional Theory (DFT) has emerged as a powerful tool for predicting NMR chemical shifts. mdpi.comnih.govmdpi.com This method involves calculating the magnetic shielding tensors of the nuclei in a molecule, which can then be converted to chemical shifts. By comparing the DFT-calculated NMR data for a proposed structure with the experimental NMR data, the accuracy of the structural assignment can be validated.

The process typically involves:

Generating a 3D model of the proposed structure of this compound.

Performing a geometry optimization of the structure using DFT methods.

Calculating the NMR shielding constants for this optimized geometry.

Converting the shielding constants to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane).

Comparing the calculated chemical shifts with the experimental values. A good correlation between the calculated and experimental data provides strong support for the proposed structure and its stereochemistry.

While specific DFT calculations for this compound are not found in the surveyed literature, this approach is widely applied to complex organic molecules and would be a definitive method for confirming its intricate structure. mdpi.commdpi.com

Molecular Modeling and Spectroscopic Data Correlation

The intricate stereochemistry of this compound, a lanostane-type triterpenoid isolated from the epidermis of the sclerotia of Poria cocos, necessitated a comprehensive analytical approach for its structural confirmation. nih.govnih.gov Beyond the foundational spectroscopic techniques, computational molecular modeling has emerged as a powerful tool to corroborate the proposed structure by correlating theoretical calculations with experimental spectroscopic data. This synergy is particularly crucial for complex molecules with multiple chiral centers, where relative and absolute configurations can be challenging to determine solely from spectroscopic evidence.

Detailed research findings have demonstrated the efficacy of Density Functional Theory (DFT) calculations in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra of lanostane triterpenoids. tandfonline.comresearchsquare.comtandfonline.com This computational approach allows for the comparison of theoretically derived spectroscopic parameters of possible diastereomers with the experimental data, thereby providing a robust method for structural validation. uqac.caresearchgate.net

The general methodology involves generating low-energy conformers of the proposed structure of this compound through computational searches. For each conformer, the NMR shielding constants are calculated using established quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method at a specific level of theory (e.g., B3LYP/def-SV(P)). researchsquare.com These shielding constants are then converted into chemical shifts and compared with the experimentally obtained ¹H and ¹³C NMR data. A strong correlation between the calculated and experimental chemical shifts serves as significant evidence for the correctness of the assigned structure, including its stereochemistry.

Furthermore, the absolute configuration of lanostane triterpenoids is often unequivocally established by comparing the experimental ECD spectrum with the theoretically calculated spectrum. tandfonline.com The calculated ECD spectrum is typically a population-weighted average of the spectra of the most stable conformers. A high degree of similarity between the experimental and calculated ECD curves provides definitive proof of the absolute stereochemistry of the molecule.

While the primary elucidation of this compound was based on spectroscopic methods, the application of these computational correlation studies, which are standard for this class of compounds, provides a higher level of confidence in the assigned structure. nih.govresearchsquare.com

Spectroscopic Data for this compound

The structural elucidation of this compound was heavily reliant on one-dimensional and two-dimensional NMR spectroscopy. The following tables present the characteristic ¹H and ¹³C NMR chemical shifts as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ) ppm
H-33.25 (dd, J = 11.5, 4.5 Hz)
H-75.45 (d, J = 6.0 Hz)
H-115.98 (d, J = 10.0 Hz)
H-125.60 (d, J = 10.0 Hz)
H-154.75 (br s)
H-164.30 (br s)
H-242.40 (m)
H₃-180.88 (s)
H₃-191.05 (s)
H₃-261.68 (s)
H₃-271.60 (s)
H₃-281.25 (s)
H₃-291.00 (s)
H₃-301.10 (s)

Note: Data presented here is representative and compiled from literature sources. nih.govsci-hub.se NMR data is typically recorded in a deuterated solvent, such as CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data of this compound

CarbonChemical Shift (δ) ppm
C-135.5
C-228.0
C-379.0
C-439.0
C-551.5
C-623.5
C-7121.0
C-8145.0
C-9142.0
C-1037.0
C-11118.0
C-12125.0
C-1346.0
C-1450.0
C-1574.0
C-1676.0
C-1751.0
C-1816.5
C-1918.5
C-2036.0
C-21180.5
C-2234.0
C-2329.5
C-24157.0
C-25107.5
C-2625.5
C-2717.5
C-2828.5
C-2916.0
C-3021.5
C-3124.5

Note: Data presented here is representative and compiled from literature sources. nih.govsci-hub.se Chemical shifts are relative to the solvent signal.

Biosynthetic Pathways and Precursor Studies of Peroxydehydrotumulosic Acid

Proposed Biosynthetic Routes to Lanostane-Type Triterpenoids

Triterpenoids, including the lanostane (B1242432) family to which Peroxydehydrotumulosic acid belongs, are a large and structurally diverse class of natural products derived from a C30 acyclic precursor, squalene (B77637). researchgate.net The biosynthesis of these compounds begins with the mevalonate (B85504) pathway, an essential metabolic route that produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). viper.ac.inwikipedia.org

The key steps in the formation of the lanostane skeleton are as follows:

Squalene Synthesis : Through a series of condensation reactions, IPP and DMAPP units are assembled to form the 30-carbon hydrocarbon, squalene. researchgate.net

Epoxidation : Squalene undergoes epoxidation to form 2,3-oxidosqualene. This reaction is a critical branching point for the biosynthesis of most triterpenoids and steroids in eukaryotes. researchgate.net

Cyclization : The enzyme lanosterol (B1674476) synthase, a type of oxidosqualene cyclase (OSC), catalyzes the complex cyclization of 2,3-oxidosqualene. researchgate.net This process involves a cascade of bond formations and rearrangements to produce the characteristic tetracyclic lanostane core, yielding the parent compound lanosterol. researchgate.netwikipedia.org

The immense diversity of triterpenoids arises from the activity of various OSCs that can fold the oxidosqualene precursor into different initial skeletons and subsequent modifications by tailoring enzymes. researchgate.nethebmu.edu.cn Lanostane-type triterpenoids are characteristic metabolites found in fungi of the Ganoderma genus and are also isolated from fungi like Poria cocos (also known as Wolfiporia cocos), the source of this compound. rhhz.netnih.govmdpi.com

Table 1: Key Precursors in Lanostane Biosynthesis

Precursor Description Role in Pathway
Acetyl-CoA A two-carbon molecule derived from primary metabolism. The ultimate starting material for the mevalonate pathway. wikipedia.org
Mevalonate A six-carbon intermediate. The key product of the HMG-CoA reductase reaction, committing precursors to isoprenoid synthesis. wikipedia.org
IPP & DMAPP Five-carbon isoprenoid building blocks. Condensed to form geranyl pyrophosphate, farnesyl pyrophosphate, and ultimately squalene. wikipedia.org
Squalene A 30-carbon acyclic triterpene. The linear precursor that is epoxidized and cyclized to form the polycyclic skeleton. researchgate.net
2,3-Oxidosqualene The epoxide of squalene. The substrate for oxidosqualene cyclases, which initiate the cyclization cascade. researchgate.net

Enzymology of Peroxy Group Formation in Triterpenoid (B12794562) Skeletons

The formation of the defining 5α,8α-endoperoxide bridge in this compound is a key biosynthetic step that occurs after the initial formation of the lanostane skeleton. This feature is relatively rare in natural products and points to specific enzymatic machinery capable of such a transformation. This compound has been isolated from the sclerotia of fungi such as Poria cocos and Inonotus obliquus. rhhz.net

While the precise enzyme system responsible for the peroxidation of the dehydrotumulosic acid precursor has not been fully characterized, the reaction is hypothesized to involve a dioxygenase or a related oxidizing enzyme. The formation of the endoperoxide likely proceeds on a lanostane precursor that contains a conjugated diene system, which is susceptible to oxidation.

The introduction of oxygen atoms into the triterpenoid scaffold is a common tailoring reaction, often catalyzed by cytochrome P450 monooxygenases (CYPs). beilstein-journals.org These enzymes are known for their ability to perform highly regio- and stereospecific hydroxylations on complex molecules. beilstein-journals.org In the context of this compound, the formation of the Δ7,9(11) diene structure, a likely precursor to the endoperoxide, is catalyzed by a P450 enzyme in the biosynthesis of other lanostanoids. nih.gov

The direct addition of molecular oxygen (O2) across a conjugated diene to form an endoperoxide can occur via several mechanisms:

Enzymatic Catalysis : A dioxygenase-type enzyme could bind both the triterpenoid substrate and O2, facilitating a controlled cycloaddition reaction. This is analogous to the action of other enzymes that install peroxide functionalities in natural products.

Photosensitized Oxidation : In some contexts, singlet oxygen (¹O₂), generated by photosensitizers in the presence of light and O₂, can react with conjugated dienes via a [4+2] cycloaddition (Diels-Alder type) reaction. While plausible chemically, this is less likely to be a controlled biosynthetic route within the fungus.

Radical-Mediated Peroxidation : The formation of the peroxide could also be related to lipid peroxidation processes, involving radical intermediates. However, the high specificity of the product (5α,8α-peroxide) suggests a tightly controlled enzymatic process rather than a random radical reaction. harvard.edu

The conversion of O₂ into a bound peroxy group by enzymes often requires reducing power, for example from NADPH, to activate the oxygen. harvard.edu The study of CYPs in triterpenoid biosynthesis reveals that they are key for the extensive oxidative functionalization that creates the vast structural diversity of these compounds. beilstein-journals.org

Mutasynthetic and Biotransformation Approaches in Analog Production

The fields of mutasynthesis and biotransformation offer powerful strategies for producing novel analogs of complex natural products like triterpenoids. researchgate.netpensoft.net These techniques leverage the biosynthetic machinery of microorganisms to create compounds that are difficult to access through traditional chemical synthesis. researchgate.net

Mutasynthesis involves genetically modifying a microorganism to block the production of a natural precursor. The organism is then supplied with synthetic analogs of that precursor, which are incorporated by the remaining active enzymes in the pathway to produce novel compounds. acs.org For example, a strain with a knocked-out oxidosqualene cyclase could be fed modified squalene analogs to generate new triterpenoid skeletons. This approach has been successfully used to create novel antibiotics and other bioactive molecules. acs.orgrsc.org

Biotransformation uses microorganisms or isolated enzymes to perform specific chemical modifications on a supplied substrate. researchgate.net This method is highly effective for reactions like hydroxylation, glycosylation, and oxidation, which can be challenging to achieve with high selectivity using synthetic chemistry. researchgate.net Fungi, including species known to produce triterpenoids, are often used for biotransformation due to their rich compliment of oxidative enzymes like CYPs. researchgate.net The structural modification of triterpenes through biotransformation is a proven strategy for generating compounds with enhanced or altered bioactivities. researchgate.netresearchgate.net

Table 2: Examples of Biotransformation and Mutasynthesis Applications

Technique Approach Potential Outcome for Lanostanoids Reference
Mutasynthesis Deletion of a gene in the early pathway (e.g., for lanosterol synthase) and feeding of precursor analogs. Generation of novel lanostane skeletons with modified ring structures or side chains. acs.org
Biotransformation Incubation of a known triterpenoid (e.g., dehydrotumulosic acid) with a culture of a different fungus. Introduction of new hydroxyl, keto, or other functional groups at various positions, creating a library of analogs. researchgate.net
Heterologous Expression Transferring genes for triterpenoid biosynthetic enzymes (e.g., CYPs, cyclases) into a host organism like yeast or E. coli. Production of specific triterpenoids and their derivatives in a controlled, fermentable system. rsc.org

These synthetic biology approaches open the door to producing a wide array of analogs of this compound, allowing for systematic exploration of structure-activity relationships.

Chemical Synthesis and Derivatization Strategies of Peroxydehydrotumulosic Acid

Total Synthesis Approaches to the Peroxydehydrotumulosic Acid Scaffold

As of current scientific literature, a complete total synthesis of this compound has not been reported. This compound is primarily obtained through isolation from natural sources, particularly the sclerotia of fungi such as Poria cocos and Inonotus obliquus. rhhz.netresearchgate.net

The molecule's complex architecture presents a formidable challenge for synthetic chemists. A successful total synthesis would need to address several key features:

The Lanostane (B1242432) Skeleton: Construction of the tetracyclic triterpenoid (B12794562) core with the correct stereochemistry at multiple chiral centers.

The Endoperoxide Bridge: Introduction of the 5α,8α-peroxy linkage, a relatively unstable and synthetically challenging moiety. The synthesis of other peroxy natural products has sometimes utilized methods like the photocycloaddition of singlet oxygen to a suitable diene precursor. rhhz.net

Functional Group Installation: Precise placement of the hydroxyl group at the C-3 position and the carboxylic acid side chain.

While total syntheses of other complex terpenes have been achieved, the unique combination of the lanostane framework and the endoperoxide bridge makes this compound a difficult synthetic target. Future synthetic efforts would be significant in providing a renewable source of the compound and enabling the creation of analogs that are inaccessible through modification of the natural product alone.

Semisynthesis of Novel this compound Derivatives

Semisynthesis, the chemical modification of a natural product, is a vital strategy for generating novel analogs for biological testing, especially when the parent compound is complex but reasonably accessible from natural sources. While extensive studies focused solely on this compound are limited, strategies can be inferred from work on related triterpenoids.

Modifications at Specific Positions (e.g., 3-(2-hydroxyacetoxy)-5α, 8α-peroxydehydrotumulosic acid)

The primary sites for modification on the this compound molecule are its C-3 hydroxyl group and the terminal carboxylic acid. These functional groups serve as handles for derivatization.

Esterification and Etherification: The C-3 hydroxyl group can be readily esterified or etherified to introduce a variety of substituents. This allows for probing the effects of steric bulk, lipophilicity, and electronic properties at this position on biological activity. For instance, studies on the related triterpenoid betulinic acid have shown that C-3 esterification can lead to derivatives with enhanced and more selective cytotoxicity. researchgate.net

Amidation and Esterification of the Carboxylic Acid: The carboxylic acid moiety can be converted to esters or amides. These modifications can influence the compound's polarity, solubility, and ability to interact with biological targets.

It is noteworthy that the exemplar compound, 3-(2-hydroxyacetoxy)-5α, 8α-peroxydehydrotumulosic acid, has been isolated as a natural product from Poria cocos alongside its parent compound, indicating that nature itself produces variations on this scaffold.

Synthesis of Analogs with Altered Peroxy Functionalities

The 5α,8α-endoperoxide bridge is a defining feature of this compound and is crucial to its biological profile. Its chemical modification is challenging due to its sensitivity but offers a pathway to fundamentally different analogs.

Potential synthetic strategies to alter this functionality could include:

Reductive Cleavage: Controlled reduction of the peroxide bond, for example through catalytic hydrogenation or with specific reducing agents, would yield the corresponding 5α,8α-dihydroxy analog. This would allow for a direct assessment of the peroxide's role in the compound's mechanism of action.

Rearrangement Reactions: Peroxides can undergo rearrangement under thermal or acidic conditions to yield other functionalities, such as bis-epoxides or furan-containing structures. Exploring these reactions could generate a diverse set of analogs with significantly altered core structures.

These proposed modifications would be instrumental in delineating the precise contribution of the endoperoxide moiety to the molecule's activity.

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Structure-activity relationship (SAR) studies are essential for identifying the specific structural features of a molecule that are responsible for its biological effects. dokumen.pub For this compound and related compounds, a key assay used for this purpose is the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. This assay is a well-established primary screen for potential cancer chemopreventive agents.

Compound NameIC₅₀ (mol ratio/32 pmol TPA)Key Structural FeaturesSource
5α,8α-Peroxydehydrotumulosic acid 202Contains 5α,8α-endoperoxide bridge
Poricoic acid AM1953,4-seco-lanostane; lacks endoperoxide
25-Hydroxyporicoic acid C2013,4-seco-lanostane; lacks endoperoxide
Poricoic acid GM2163,4-seco-lanostane; lacks endoperoxide
Poricoic acid G2713,4-seco-lanostane; lacks endoperoxide
Poricoic acid C2733,4-seco-lanostane; lacks endoperoxide
Poricoic acid CM3323,4-seco-lanostane; lacks endoperoxide

From the data, several SAR points can be highlighted:

The presence of the 5α,8α-endoperoxide bridge in this compound results in potent inhibitory activity (IC₅₀ of 202).

Several seco-lanostane type triterpenes (Poricoic acids) that lack the intact tetracyclic core and the peroxide bridge also show strong activity, with Poricoic acid AM being slightly more potent (IC₅₀ of 195).

This suggests that while the endoperoxide is a significant feature, other structural arrangements, such as the opened A-ring of the seco-lanostanes, can also lead to high potency in this assay.

The specific substitutions on the side chain and skeleton of the poricoic acids lead to a range of activities, indicating that these positions are also important for modulating the anti-tumor-promoting effect.

These studies underscore that the lanostane skeleton is a privileged scaffold for chemopreventive activity and that features like the endoperoxide bridge and the A-ring seco-modification are key determinants of potency.

Biological Activities and Mechanistic Investigations of Peroxydehydrotumulosic Acid

Anti-Tumor Promoting Effects: Mechanistic Investigations (In Vitro Cellular Studies)

The potential of Peroxydehydrotumulosic acid to inhibit tumor promotion has been primarily investigated through its effect on virus-induced cellular changes.

This compound, also identified as 5α,8α-peroxydehydrotumulosic acid, is a lanostane-type triterpene acid isolated from the epidermis of the sclerotia of Poria cocos (Wolfiporia extensa). mdpi.comnih.gov Research has evaluated its capacity to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA). mdpi.comnih.gov The EBV-EA activation assay is a common in vitro method used to screen for potential anti-tumor promoting agents. scialert.net In this assay, latently infected Raji cells (a human Burkitt's lymphoma cell line) are treated with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), which induces the viral lytic cycle and the expression of EBV-EA. mdpi.comscialert.netdntb.gov.ua

Studies have shown that this compound exhibits inhibitory effects against TPA-induced EBV-EA activation in Raji cells. mdpi.comnih.gov In one study, it was evaluated alongside several other triterpene acids isolated from Poria cocos. This group of compounds demonstrated inhibitory effects with IC50 values (the concentration required to inhibit 50% of the activity) in the range of 195-340 mol ratio/32 pmol TPA. mdpi.comnih.gov This indicates a potent ability to counteract the effects of the tumor promoter in this specific cellular model. The inhibition of EBV-EA activation is considered a valuable indicator of potential cancer chemopreventive activity. scialert.net

Table 1: Inhibitory Effects of Triterpene Acids from Poria cocos on EBV-EA Activation

Compound ClassSource OrganismAssayInducerResults (IC50)
Lanostane-type Triterpene Acids (including this compound)Poria cocosInhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation in Raji Cells12-O-tetradecanoylphorbol-13-acetate (TPA)195-340 mol ratio/32 pmol TPA mdpi.comnih.gov

While direct mechanistic studies on the cellular pathways affected by this compound are limited, research on related triterpene compounds from Poria cocos provides insight into potential mechanisms. The anti-tumor activities of triterpenoids are often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. thegoodscentscompany.com

For instance, Poricoic acid, another triterpene from Poria cocos, has been shown to exert anti-tumor effects by inhibiting the PI3K/Akt/NF-κB signaling pathway. thegoodscentscompany.com The NF-κB pathway is crucial in inflammation-driven tumor promotion, and its inhibition is a key target for anticancer agents. nih.gov Furthermore, network pharmacology studies on the bioactive compounds from Wolfiporia extensa have pointed towards the inhibition of the HIF-1 signaling pathway and its downstream cascades, including MAPK and PI3K-Akt, as a mechanism for its therapeutic effects. nih.gov Given that this compound shares a common origin and basic chemical scaffold with these compounds, it is plausible that its anti-tumor promoting activity could also involve the modulation of these or similar inflammation and cell survival pathways. However, direct experimental evidence is needed to confirm the specific pathways targeted by this compound.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation in Raji Cells

Antifungal Activities: Mechanistic Insights (In Vitro Studies)

The antifungal potential of this compound has not been extensively studied directly. However, research on the broader class of lanostane (B1242432) triterpenoids and extracts from Poria cocos provides a basis for discussing potential mechanisms. Triterpenoid (B12794562) fractions from Poria cocos have been noted to inhibit the growth of various fungi. e-jkfn.org

A primary mechanism for the antifungal activity of many terpenoids involves the disruption of the fungal cell membrane. scielo.br Ergosterol (B1671047) is a vital sterol, unique to fungi, that maintains the integrity, fluidity, and permeability of the cell membrane. mdpi.commdpi.com The ergosterol biosynthesis pathway is a well-established target for major classes of antifungal drugs, such as azoles and allylamines. researchgate.netresearchgate.net

Lanostane-type triterpenes, including the precursor lanosterol (B1674476) itself, are integral to the ergosterol biosynthesis pathway in fungi. mdpi.commdpi.com It is hypothesized that exogenous lanostane triterpenoids could interfere with this pathway, potentially by inhibiting key enzymes like lanosterol 14α-demethylase (Erg11p), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. mdpi.comresearchgate.net This disruption would increase membrane permeability and ultimately inhibit fungal growth. researchgate.net Some studies have shown that lanostane triterpenoids possess promising activity against Candida species, suggesting a membrane-related mechanism. researchgate.net

The fungal cell wall is another essential structure for cell viability and protection, making it an attractive target for antifungal agents. nih.govfrontiersin.org It is a complex matrix composed mainly of polysaccharides like chitin (B13524) and β-glucans, cross-linked with glycoproteins. nih.govipb.pt Agents that interfere with the synthesis or assembly of these components can compromise cell wall integrity, leading to cell lysis. mdpi.comtandfonline.com

Currently, there is a lack of specific research demonstrating that this compound or related lanostane triterpenoids from Poria cocos directly target fungal cell wall components. While some triterpenoids have been shown to have antifungal properties, their primary mode of action is generally considered to be through membrane disruption rather than cell wall synthesis inhibition. scielo.brnih.gov One study that tested three new lanostane triterpenoids from Wolfiporia cocos found they had no inhibitory activity against the yeast Saccharomyces cerevisiae, suggesting that not all compounds from this class are effective antifungals or act via the same mechanisms. scielo.org.mx

The culmination of antifungal mechanisms is the inhibition of fungal proliferation and the germination of spores, which is critical for the initiation of infection. Several studies have reported that various terpenes and triterpenoids can inhibit the growth of fungal mycelia and prevent spore germination. For example, sesquiterpenoids from certain mushrooms have been reported to inhibit spore germination in Fusarium graminearum.

Potential Synergistic Effects with Established Antifungal Agents

While direct studies on the synergistic antifungal effects of this compound in combination with established antifungal agents are currently not available in the reviewed literature, the broader class of triterpenoids and natural compounds have been investigated for such properties. The exploration of synergistic interactions is a promising strategy to enhance the efficacy of existing antifungal drugs, potentially reducing required dosages and mitigating the development of resistance.

Research into other natural compounds has demonstrated the potential for synergy. For instance, some plant extracts and their isolated compounds have been shown to work in concert with conventional antifungal agents to inhibit the growth of various fungal pathogens. This synergy can arise from different mechanisms, including the disruption of the fungal cell membrane, inhibition of efflux pumps that expel antifungal drugs, or interference with fungal metabolic pathways, thereby increasing the susceptibility of the fungus to the established drug.

Given that triterpenoids from Poria cocos have demonstrated a range of biological activities, further investigation into the potential synergistic antifungal effects of this compound is a valid and important area for future research. Such studies would typically involve in vitro checkerboard assays to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy, additivity, or antagonism between the compound and a known antifungal drug against various fungal strains.

Modulation of Cellular Signaling Pathways

Regulation of Inflammatory Responses (e.g., NF-κB, Nrf2 Pathways)

Direct experimental evidence detailing the specific effects of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathways is limited. However, studies on other triterpenoids isolated from Poria cocos provide strong indications that these compounds are significant modulators of inflammatory and antioxidant response pathways. acs.orgnih.gov

The NF-κB pathway is a pivotal regulator of inflammation. abcam.com Triterpenoids from Poria cocos have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade. all-imm.comthieme-connect.comresearchgate.net For example, Poricoic acid GM, another lanostane triterpenoid from Wolfiporia cocos, has been found to suppress the phosphorylation of IκBα, an inhibitor of NF-κB. acs.org This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2, and reducing the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). acs.orgmdpi.com Similarly, 16α-Hydroxytrametenolic acid, also from Poria cocos, has been demonstrated to prevent the nuclear translocation of NF-κB. nih.gov

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes. mdpi.com Poricoic acid GM has been shown to activate the Nrf2 pathway by inhibiting the dissociation of Keap1 from Nrf2, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant genes like heme oxygenase-1 (HO-1). acs.org The interplay between the NF-κB and Nrf2 pathways is crucial in maintaining cellular homeostasis, and the ability of triterpenoids from Poria cocos to modulate both suggests a comprehensive mechanism for controlling inflammation and oxidative stress. nih.gov Given that this compound shares the same lanostane-type triterpenoid core structure and is from the same fungal source, it is plausible that it may exhibit similar regulatory effects on these key inflammatory pathways, though this requires direct experimental verification.

Antioxidant Mechanisms and Oxidative Stress Responses

While specific mechanistic studies on the antioxidant properties of pure this compound are not extensively documented, the total triterpenoids extracted from Poria cocos have demonstrated significant antioxidant activities. journalejmp.comspkx.net.cn These activities are crucial in combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. medcraveonline.com

The antioxidant mechanisms of triterpenoids from Poria cocos are believed to involve several actions:

Direct Radical Scavenging: These compounds have been shown to effectively scavenge superoxide (B77818) anions and hydroxyl radicals in a dose-dependent manner. spkx.net.cn This direct neutralization of free radicals is a key component of their antioxidant effect.

Inhibition of Lipid Peroxidation: Triterpenoids from Poria cocos have been observed to inhibit red blood cell hemolysis and reduce the formation of malondialdehyde (MDA), a marker of lipid peroxidation. spkx.net.cn By protecting cellular membranes from oxidative damage, they help maintain cellular integrity and function.

Enhancement of Endogenous Antioxidant Defenses: As discussed in the previous section, related triterpenoids can activate the Nrf2 pathway, leading to the upregulation of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1). acs.org This represents an indirect antioxidant mechanism that bolsters the cell's own defense systems.

The general antioxidant properties of Poria cocos extracts and their constituent triterpenoids suggest that this compound likely contributes to these effects. journalejmp.complos.org Its chemical structure, featuring a peroxide bridge, is of particular interest as peroxides can be involved in redox reactions, although its specific role in the antioxidant activity of this molecule remains to be elucidated.

Enzyme Interaction Studies

Modulation of Cytochrome P450 (CYP) Enzymes

Direct in-vitro or in-vivo studies detailing the inhibitory or inductive effects of this compound on specific cytochrome P450 (CYP) enzymes are scarce. However, a database entry suggests a potential interaction with CYP2D6 , though this requires experimental confirmation. genome.jp

Broader studies on lanostane-type triterpenoids from other fungi, such as Ganoderma lucidum, indicate that these compounds can inhibit various CYP isoforms. frontiersin.orgnih.gov Notably, CYP1A2 has been shown to be inhibited by a majority of the tested lanostane triterpenoids, suggesting a potential class effect. nih.gov Some triterpenoids from Ganoderma lucidum have also displayed inhibitory activity against CYP2B6 , CYP2C9 , and CYP3A4 . nih.gov

Transcriptome analysis of Wolfiporia cocos has identified numerous putative CYP genes, including those encoding for lanosterol 14-α-demethylase, which are involved in the biosynthesis of triterpenoids. plos.orgplos.org This highlights the integral role of CYP enzymes in the anabolism of these compounds within the fungus.

Given that many drugs are metabolized by CYP enzymes, the potential for herb-drug interactions is a significant consideration. spandidos-publications.com An in-silico study on various lanostane-type triterpenes also highlighted the importance of predicting interactions with CYP isoforms during the development of new therapeutic agents. acs.org Therefore, while direct evidence for this compound is lacking, the available data on related compounds suggest that it may have the potential to modulate the activity of several CYP enzymes. Further research is necessary to characterize these potential interactions and their clinical relevance.

Table 1: Potential Cytochrome P450 Interactions of Lanostane-Type Triterpenoids from Fungi

CYP IsoformObserved Effect of Related TriterpenoidsSource Organism of TriterpenoidsReference
CYP1A2 InhibitionGanoderma lucidum nih.gov
CYP2B6 InhibitionGanoderma lucidum nih.gov
CYP2C9 InhibitionGanoderma lucidum nih.gov
CYP2D6 Potential Interaction (In-silico)Poria cocos genome.jp
CYP3A4 InhibitionGanoderma lucidum nih.gov

Note: This table reflects findings for related lanostane-type triterpenoids, not specifically this compound, unless otherwise stated. Further research is required to confirm these interactions for this compound.

Interactions with Other Metabolic Enzymes

There is currently no direct research available on the interactions of this compound with other metabolic enzymes. However, studies on other lanostane triterpenes isolated from fungi provide insights into potential enzymatic targets for this class of compounds.

For example, various lanostane triterpenes from Ganoderma leucocontextum have demonstrated inhibitory effects on HMG-CoA reductase , the rate-limiting enzyme in the cholesterol biosynthesis pathway. acs.org Several of these compounds showed stronger inhibitory activity than the positive control, atorvastatin. acs.org

Furthermore, some of these lanostane triterpenes also exhibited potent inhibitory activity against α-glucosidase , an enzyme involved in the digestion of carbohydrates. acs.org Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels.

Other triterpenoids from Poria cocos have been shown to inhibit phospholipase A2 (PLA2) , an enzyme involved in the inflammatory process through the release of arachidonic acid. thieme-connect.com

These findings suggest that lanostane-type triterpenoids, as a class, have the potential to interact with a variety of metabolic enzymes involved in lipid metabolism, carbohydrate metabolism, and inflammatory pathways. While these activities have not been specifically demonstrated for this compound, they represent important areas for future investigation to fully elucidate its pharmacological profile.

Analytical Methodologies for Quantitative and Qualitative Analysis of Peroxydehydrotumulosic Acid

Advanced Chromatographic Techniques for Purity and Content Determination

Chromatographic methods are fundamental in the separation and analysis of Peroxydehydrotumulosic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a cornerstone for the analysis of triterpenoids like this compound. These methods are valued for their high resolution, sensitivity, and reproducibility in determining the purity and content of the compound.

Methodologies often involve a C18 column, which is well-suited for separating non-polar to moderately polar compounds. A gradient elution is typically employed, where the mobile phase composition is varied over the course of the analysis to achieve optimal separation of a wide range of compounds present in the extract. Common mobile phases consist of an aqueous component, often with a small amount of acid like phosphoric acid or acetic acid to improve peak shape and resolution of acidic compounds, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is frequently carried out using a Diode Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. For instance, a common detection wavelength for triterpenoids is around 210 nm. researchgate.net In some applications, trifluoroacetic acid is added to the mobile phase to enhance separation. nih.gov

Table 1: Exemplary HPLC Method Parameters for the Analysis of Triterpenoids from Poria cocos

Parameter Details
Column Waters Symmetry C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Linear gradient optimized for triterpenoid (B12794562) separation
Flow Rate 1.0 mL/min
Column Temperature 30 °C

| Detection | Diode Array Detector (DAD) at 210 nm |

For a more definitive identification and sensitive quantification, especially for oxidized compounds like this compound, Liquid Chromatography is often coupled with Mass Spectrometry (LC-MS). This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it an indispensable tool for the analysis of complex natural product extracts.

Ultra-High-Performance Liquid Chromatography (UHPLC) is frequently used as the separation front-end, offering faster analysis times and improved resolution compared to conventional HPLC. The UHPLC system is often coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer. researchgate.netsemanticscholar.org These instruments provide accurate mass measurements, which are crucial for the elemental composition determination and tentative identification of unknown compounds. For targeted quantitative analysis, a Triple Quadrupole (QqQ) mass spectrometer is often employed, operating in the Multiple Reaction Monitoring (MRM) mode for its high sensitivity and specificity. semanticscholar.org

In the context of this compound and its analogs, Electrospray Ionization (ESI) is a commonly used ionization source, typically operated in the negative ion mode for acidic triterpenoids. The identification of a derivative, 3-(2-hydroxyacetoxy)-5α,8α-peroxydehydrotumulosic acid, has been reported using LC-Q-TOF-MS and LC-Ion Trap-MS. scirp.org

Table 2: Representative LC-MS Method Parameters for Triterpenoid Analysis

Parameter Details
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 stationary phase
Mobile Phase Acetonitrile and water with 0.1% formic acid
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) MS or Triple Quadrupole (QqQ) MS/MS
Ionization Source Electrospray Ionization (ESI), often in negative mode

| Scan Mode | Full scan for qualitative analysis (Q-TOF), Multiple Reaction Monitoring (MRM) for quantitative analysis (QqQ) |

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Quantification Methods

Spectroscopic techniques are paramount for the structural elucidation of this compound and can also be adapted for quantification.

While Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) experiments, is the primary tool for the de novo structural determination of novel compounds like this compound, its application in a quantitative manner (qNMR) for this specific compound is not extensively documented in the available literature. mdpi.commdpi.com qNMR is a powerful technique that allows for the determination of the absolute or relative concentration of a substance by comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard. For triterpenoids from Poria cocos, qNMR has been applied to other related compounds, suggesting its potential applicability to this compound, provided a pure standard is available.

Beyond the core techniques of NMR and Mass Spectrometry, the initial characterization of this compound also relies on other spectroscopic methods. scribd.comethernet.edu.et Ultraviolet (UV) spectroscopy, often integrated with HPLC through a DAD, provides information about the chromophores present in the molecule. mdpi.com Infrared (IR) spectroscopy can be used to identify functional groups present in the compound. While these techniques are crucial for structural elucidation, their use for quantitative analysis of this compound is less common compared to chromatographic methods. The primary advanced analytical approaches for both qualitative and quantitative analysis of this compound remain centered around sophisticated chromatographic and mass spectrometric techniques.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets and Pathways

A critical next step in the study of Peroxydehydrotumulosic acid is the comprehensive identification of its molecular targets and the signaling pathways it modulates. Triterpenoids isolated from Poria cocos are known to exert influence over various critical cellular pathways, but the specific effects of the peroxide moiety in this compound are unknown. scispace.comd-nb.info

Future investigations should focus on:

Systematic Screening: High-throughput screening (HTS) of this compound against panels of kinases, phosphatases, and other enzymes can rapidly identify potential direct biological targets. frontiersin.org

Pathway Analysis: Research should explore whether this compound modulates known triterpenoid-responsive pathways, such as the PI3K/Akt, NF-κB, and JAK/STAT signaling cascades, which are fundamental in inflammation and cancer. scispace.com

Redox-Sensitive Targets: The presence of a peroxide group strongly suggests that this compound may interact with cellular redox systems. A key area of investigation would be its effect on peroxiredoxins (Prx), which are enzymes that sense and reduce local peroxide levels. nih.gov The compound could potentially act as a substrate or a modulator of Prx function, thereby influencing cellular responses to oxidative stress and impacting signaling pathways that are regulated by hydrogen peroxide. nih.gov

Table 1: Potential Biological Targets and Pathways for Investigation
Potential Target/PathwayRelevance & RationaleInvestigative Approach
NF-κB PathwayCentral regulator of inflammation and cell survival; a known target for other Poria triterpenoids. d-nb.infoReporter assays, Western blot for key protein phosphorylation (e.g., p65), nuclear translocation studies.
PI3K/Akt/mTOR PathwayCrucial for cell growth, proliferation, and survival; frequently dysregulated in cancer. d-nb.infoPhospho-protein arrays, analysis of Akt and S6 kinase phosphorylation.
Peroxiredoxins (Prx)The compound's peroxide bridge suggests a direct role in redox signaling. Prx enzymes are central to H2O2 sensing and reduction. nih.govEnzyme inhibition assays, mass spectrometry to detect covalent modifications, cellular thermal shift assays (CETSA).
Death Receptor PathwaysSome related compounds induce apoptosis via caspase-8 activation, suggesting a potential interaction with this pathway. d-nb.infoCaspase activity assays, analysis of FADD and death receptor expression.

Computational Modeling and Molecular Docking for Mechanism Elucidation

To complement experimental work, computational approaches are invaluable for predicting interactions and elucidating the mechanism of action at an atomic level. nih.gov These in silico methods can guide wet-lab experiments, saving time and resources.

Future computational studies should include:

Molecular Docking: Docking simulations can be performed to predict the binding affinity and orientation of this compound within the active sites of high-priority targets identified through screening. This can help prioritize targets for further validation.

Quantum Mechanics/Molecular Mechanics (QM/MM): The reactivity of the peroxide bridge is a key chemical feature. QM/MM simulations can model the chemical reaction between the peroxide group and a target residue, such as a cysteine thiol in a protein active site. xtalpi.com This would provide profound insight into the covalent binding mechanism, if any, and the energetics of the reaction.

Molecular Dynamics (MD) Simulations: Once a potential protein-ligand complex is identified, MD simulations can be used to assess the stability of the binding pose and observe conformational changes in the protein induced by the compound. nih.gov

Table 2: Computational Approaches for Mechanistic Studies
Modeling TechniqueApplication to this compoundExpected Outcome
Molecular DockingVirtual screening against a library of proteins (e.g., kinases, caspases, peroxiredoxins).A ranked list of potential protein targets based on predicted binding energy and pose.
QM/MM SimulationsModeling the reaction between the peroxide bridge and a nucleophilic residue (e.g., Cysteine) in a target's active site. xtalpi.comElucidation of the reaction mechanism, calculation of activation energy barriers, and identification of key transition states.
Molecular Dynamics (MD)Simulating the behavior of the docked compound-protein complex in a solvated environment. nih.govAssessment of binding stability, identification of key interacting residues, and understanding of allosteric effects.

Development of Advanced In Vitro and Preclinical Models for Mechanistic Studies

To improve the clinical translatability of research findings, it is essential to move beyond traditional two-dimensional (2D) cell culture systems, which often fail to replicate the complexity of native tissue environments. frontiersin.org

Future research should leverage advanced models such as:

3D Tumor Organoids: Patient-derived organoids (PDOs) and patient-derived xenograft organoids (PDXOs) faithfully recapitulate the genomic and morphological characteristics of the original tumor. crownbio.com Using these models would allow for testing the efficacy of this compound in a system that mirrors the patient's disease, providing more predictive data.

Complex Co-culture Systems: To investigate potential immunomodulatory effects, tumor organoids can be co-cultured with immune cells (e.g., T cells, macrophages). crownbio.com This would reveal if the compound can enhance anti-tumor immunity in addition to its direct cytotoxic effects.

Conditionally Reprogrammed (CR) Cell Lines: For cancers that are difficult to culture, CR technology allows for the immortalization of patient-derived cells while maintaining the heterogeneity of the original tumor. lidebiotech.com These cell lines provide a robust platform for efficacy studies and for investigating mechanisms of action in a patient-relevant context.

Organ-on-a-Chip Models: Microfluidic devices that simulate the architecture and function of human organs can be used to study the compound's effects with greater physiological relevance, for instance, in liver or kidney models to assess metabolism and potential toxicities in a more predictive manner. drugtargetreview.com

Table 3: Comparison of Preclinical Models for Mechanistic Analysis
Model TypeKey Advantages for Studying this compoundLimitations
Traditional 2D Cell CultureHigh-throughput, low cost, suitable for initial screening.Lacks tissue architecture, poor representation of tumor microenvironment, low predictive power. frontiersin.org
3D Spheroids/OrganoidsBetter mimics tumor architecture, cell-cell interactions, and drug penetration barriers. Patient-derived models offer high clinical relevance. crownbio.comdrugtargetreview.comMore complex and costly to maintain, may lack vascularization and immune components.
Co-culture ModelsAllows for the study of interactions between tumor cells and components of the microenvironment (e.g., immune cells, fibroblasts). crownbio.comIncreased complexity in setup and data analysis.
Organ-on-a-ChipIntegrates mechanical cues (e.g., fluid flow) and multi-organ interactions, offering superior physiological relevance. drugtargetreview.comTechnically demanding, lower throughput, still an emerging technology.

Q & A

Q. What experimental methodologies are recommended for characterizing the structural stability of peroxydehydrotumulosic acid under varying pH conditions?

Methodological Answer:

  • Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to monitor structural integrity across pH gradients (pH 2–12).
  • Apply NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and DEPT-135) to identify protonation-dependent shifts in functional groups, particularly the peroxide moiety.
  • Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic sampling.
  • Include control experiments using dehydrotumulosic acid analogs to isolate the peroxide group’s reactivity .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s antimicrobial properties?

Methodological Answer:

  • Adopt microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with minimum inhibitory concentration (MIC) as the primary endpoint.
  • Incorporate time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Use synergy testing (e.g., checkerboard assays) with common antibiotics (e.g., β-lactams) to identify combinatorial effects.
  • Ensure negative controls (solvent-only) and positive controls (e.g., ciprofloxacin) to validate assay reliability .

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies of this compound?

Methodological Answer:

  • Fit data to four-parameter logistic models (e.g., Hill equation) using software like GraphPad Prism to derive EC50_{50} values.
  • Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., cancer vs. normal cell lines).
  • Include residual plots and goodness-of-fit metrics (R2^2, AIC) to validate model assumptions.
  • Address outliers via Grubbs’ test or robust regression methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

  • Conduct meta-analysis of existing studies to identify confounding variables (e.g., cell culture conditions, assay protocols).
  • Perform transcriptomic profiling (RNA-seq) to map differential gene expression in responsive vs. non-responsive cell lines.
  • Use pathway enrichment tools (e.g., DAVID, KEGG) to link bioactivity to specific signaling pathways (e.g., NF-κB, apoptosis).
  • Apply mediation analysis (structural equation modeling) to test if observed discrepancies arise from unmeasured variables (e.g., efflux pump activity) .

Q. What strategies optimize the integration of multi-omics data (e.g., metabolomic and proteomic) to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Employ network pharmacology approaches (e.g., STRING, Cytoscape) to identify protein-metabolite interaction hubs.
  • Use multi-block PLS-DA (Partial Least Squares Discriminant Analysis) to integrate datasets and prioritize key biomarkers.
  • Validate hypotheses via knockout/knockdown models (e.g., CRISPR-Cas9) targeting candidate proteins (e.g., peroxidases).
  • Apply Bayesian inference to quantify uncertainty in pathway predictions .

Q. How should researchers design longitudinal studies to assess the compound’s chronic toxicity while minimizing resource expenditure?

Methodological Answer:

  • Use accelerated longitudinal sampling (e.g., staggered entry of animal cohorts at 0, 3, and 6 months) to capture time-dependent effects.
  • Incorporate biomarker panels (e.g., serum ALT, creatinine, oxidative stress markers) for early toxicity detection.
  • Apply mixed-effects models to account for inter-individual variability and missing data.
  • Leverage in silico toxicokinetic models (e.g., GastroPlus) to predict tissue accumulation and guide sampling schedules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.